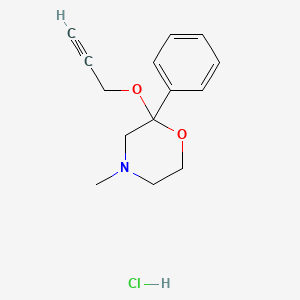

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride

Descripción

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride (CAS: 124497-82-1) is a morpholine derivative with a molecular formula of C₁₄H₁₇NO₂·HCl and a molecular weight of 267.755 g/mol . Its structure features a morpholine ring substituted with a methyl group at position 4, a phenyl group at position 2, and a 2-propynyloxy (propargyloxy) moiety at the same position. This compound is structurally distinct due to its compact, electron-deficient alkyne group compared to bulkier substituents in related analogs .

Propiedades

Número CAS |

124497-82-1 |

|---|---|

Fórmula molecular |

C14H18ClNO2 |

Peso molecular |

267.75 g/mol |

Nombre IUPAC |

4-methyl-2-phenyl-2-prop-2-ynoxymorpholine;hydrochloride |

InChI |

InChI=1S/C14H17NO2.ClH/c1-3-10-16-14(12-15(2)9-11-17-14)13-7-5-4-6-8-13;/h1,4-8H,9-12H2,2H3;1H |

Clave InChI |

IKVPKVIYHXZKMK-UHFFFAOYSA-N |

SMILES canónico |

CN1CCOC(C1)(C2=CC=CC=C2)OCC#C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Chemical Identity and Structure

- IUPAC Name: 4-methyl-2-phenyl-2-prop-2-ynoxymorpholine; hydrochloride

- Molecular Formula: C14H18ClNO2

- Molecular Weight: Approximately 267.75 g/mol

- CAS Number: 124497-82-1

- Structural Features: The molecule contains a morpholine ring with a methyl group at the 4-position, a phenyl substituent, and a 2-propynyloxy substituent at the 2-position, forming an ether linkage to the propargyl group, with the compound isolated as a hydrochloride salt.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride typically involves:

- Construction or availability of the morpholine core substituted at the 2-position with a phenyl group and a methyl group at the 4-position.

- Introduction of the 2-propynyloxy substituent via etherification of the morpholine hydroxyl or related precursor with a propargyl halide or equivalent.

- Formation of the hydrochloride salt to enhance stability and isolation.

Stepwise Preparation Approach

Step 1: Synthesis of 4-methyl-2-phenylmorpholine Intermediate

While specific literature on this exact intermediate is limited, related morpholine derivatives such as N-(4-methylmorpholine) piperidines have been synthesized by:

- Reacting morpholine with formaldehyde to form N-hydroxymethyl morpholine intermediates.

- Subsequent reaction with amines (e.g., piperidines) under controlled temperature (15–30 °C) for 1–2.5 hours.

- Isolation by filtration and recrystallization from ethanol, washing with mother liquor to purify the product.

This approach suggests that the morpholine ring can be functionalized at nitrogen or carbon centers via formaldehyde-mediated hydroxymethylation followed by substitution reactions.

Step 2: Introduction of the 2-propynyloxy Group

The 2-propynyloxy group is typically introduced by:

- Reacting the morpholine intermediate bearing a suitable leaving group (e.g., hydroxyl or halide) at the 2-position with propargyl bromide or propargyl chloride under basic conditions to form the propargyl ether.

- This etherification is facilitated by nucleophilic substitution where the morpholine oxygen attacks the propargyl electrophile, generating the 2-propynyloxy substituent.

This method aligns with common synthetic protocols for installing propargyl groups on heterocyclic oxygen atoms.

Step 3: Formation of the Hydrochloride Salt

- The free base of the substituted morpholine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- This step improves compound stability, crystallinity, and facilitates purification.

Analytical Data and Research Outcomes

Due to limited direct studies on this compound, analytical characterization generally includes:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirming morpholine ring substitution, phenyl group presence, and propargyl ether signals.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~267.75 g/mol.

- Infrared Spectroscopy (IR): Characteristic absorptions for ether C–O stretch, alkyne C≡C stretch (~2100–2200 cm⁻¹), and morpholine ring vibrations.

- X-ray Crystallography: Occasionally used for definitive structural confirmation of the hydrochloride salt form.

- Purity and Identity: Confirmed by elemental analysis and melting point determination.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogens or other nucleophiles replace the existing functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted morpholine derivatives .

Aplicaciones Científicas De Investigación

The compound 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride is a morpholine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, biological studies, and as a synthetic intermediate.

Structural Information

- Molecular Formula: C₁₄H₁₉ClN₂O₂

- Molecular Weight: 272.76 g/mol

- SMILES Notation: CN1CCOC(C1)(C2=CC=CC=C2)OCC=C

- InChI Key: GNOPAGIAXLVOIW-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 234.14887 | 154.9 |

| [M+Na]+ | 256.13081 | 168.0 |

| [M+NH₄]+ | 251.17541 | 164.6 |

| [M+K]+ | 272.10475 | 158.8 |

Medicinal Chemistry

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride has shown potential as a lead compound in the development of pharmaceuticals targeting various biological pathways:

- Antimicrobial Activity: Research indicates that morpholine derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria .

- Modulation of Enzymatic Activity: This compound may act as a modulator for enzymes such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing protein 6 (ABHD6), which are implicated in lipid metabolism and neurological disorders .

Biological Studies

The compound's structural characteristics allow it to interact with biological systems effectively:

- Cellular Uptake Studies: Investigations into the uptake mechanisms of morpholine derivatives have been conducted, highlighting their ability to penetrate cellular membranes, which is crucial for drug delivery systems .

- Structure–Activity Relationship (SAR) Analysis: Studies focusing on the SAR of related compounds have provided insights into how modifications to the morpholine structure can enhance biological activity against specific targets, such as Gram-negative bacteria .

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:

- Synthesis Pathways: The compound can be synthesized through various chemical reactions involving morpholines and propenyloxy groups, allowing chemists to create diverse derivatives with tailored properties for specific applications .

Study on Antimicrobial Efficacy

A study published in PMC explored the efficacy of morpholine derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, suggesting that compounds like 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride could be effective against resistant bacterial strains .

Enzyme Modulation Research

Research conducted on the modulation of MAGL by morpholine derivatives demonstrated that specific substitutions could lead to increased potency and selectivity. This study highlighted the potential therapeutic applications of such compounds in treating metabolic disorders .

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparación Con Compuestos Similares

Research Findings and Gaps

- Synthetic Utility : The propynyloxy derivative’s alkyne group is underutilized in current studies but holds promise for targeted drug delivery systems .

- Pharmacological Data: Limited comparative studies exist on the biological activity of these analogs. The allyloxy variant’s citation in a 1989 pharmacology journal suggests historical interest, but modern evaluations are lacking .

- Safety Profiles: No toxicity or safety data are available for these compounds, highlighting a critical gap for future research.

Actividad Biológica

4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, including neuroprotective effects, anti-cancer activities, and enzyme inhibition. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a methyl group, a phenyl group, and a propynyloxy moiety. This structural configuration is crucial for its interaction with biological targets. The presence of the morpholine ring enhances its ability to penetrate biological membranes, potentially increasing its bioavailability.

Research indicates that morpholine derivatives can modulate various biological pathways:

- Neuroprotective Effects : Compounds in this class have shown promise in targeting receptors involved in neurodegenerative diseases. For instance, they can inhibit enzymes related to Alzheimer's and Parkinson's diseases, providing a potential therapeutic avenue for these conditions .

- Anticancer Activity : Morpholine derivatives, including 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride, have been investigated for their ability to inhibit tumor growth. They may act by inducing apoptosis in cancer cells or by modulating immune responses through the inhibition of specific enzymes .

Antitumor Activity

A study evaluating the antitumor activity of various morpholine derivatives highlighted the efficacy of compounds similar to 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride against different cancer cell lines. The results are summarized in the following table:

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride | HeLa (Cervical) | 3.5 | Enzyme inhibition |

| 4-Methyl-2-phenyl-2-(2-propynyloxy)morpholine hydrochloride | A549 (Lung) | 4.0 | Immune modulation |

These findings suggest that the compound exhibits significant activity against various cancer types, supporting further investigation into its therapeutic potential.

Case Studies

- Neurodegenerative Disease Model : In a murine model of Parkinson's disease, treatment with morpholine derivatives resulted in improved motor function and reduced neuroinflammation. The study indicated that these compounds could inhibit LRRK2 kinase activity, which is implicated in neuronal degeneration .

- Cancer Immunotherapy : A clinical trial involving combination therapies using morpholine derivatives demonstrated enhanced immune responses in patients with resistant lymphoma. The administration of these compounds alongside conventional chemotherapy led to increased cytokine production and improved patient outcomes .

Q & A

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to serum albumin. Predict logP and BBB permeability via QSAR models (e.g., SwissADME). Validate with in vivo studies measuring plasma half-life in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.